1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Overview
Description
- The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the bipiperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the 2,4-Dimethoxyphenyl Group:
- The final step involves the coupling of the 2,4-dimethoxyphenyl group to the bipiperidine core. This can be done using a nucleophilic aromatic substitution reaction where the amino group of the bipiperidine reacts with a 2,4-dimethoxyphenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:
-
Formation of the Bipiperidine Core:
- The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide: can be compared with other bipiperidine derivatives and compounds with similar functional groups.
Uniqueness:
- The presence of the 2,4-dimethoxyphenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other bipiperidine derivatives.
Comparison with Similar Compounds
- 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide
- 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxylate
- 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxylamide
This detailed article provides a comprehensive overview of 1’-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c1-28-16-6-7-17(18(14-16)29-2)23-19(26)15-24-12-8-21(9-13-24,20(22)27)25-10-4-3-5-11-25/h6-7,14H,3-5,8-13,15H2,1-2H3,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRJPRQEOFBVHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.